N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3S/c26-25(27,28)19-5-3-4-18(14-19)24(32)29-12-13-30-15-23(21-6-1-2-7-22(21)30)35-16-17-8-10-20(11-9-17)31(33)34/h1-11,14-15H,12-13,16H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFXKAOHXWWKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide, a complex organic compound, belongs to the class of indole derivatives, which are recognized for their diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and antiviral research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing biological processes such as signal transduction and gene expression. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and receptor binding affinity.
Anticancer Activity
Research has demonstrated that indole derivatives can exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which play a critical role in regulating cell death pathways. The presence of the nitrophenyl group may also contribute to increased cytotoxicity against various cancer cell lines.
Antiviral Activity
Indole derivatives have been explored as potential antiviral agents. The compound's structure suggests it may interfere with viral replication mechanisms. Preliminary studies indicate that similar compounds have shown activity against viruses by inhibiting specific viral enzymes or disrupting viral entry into host cells.
Case Studies
- Anticancer Efficacy : A study evaluating the cytotoxic effects of related indole compounds on human cancer cell lines reported IC50 values ranging from 10 to 50 µM, suggesting moderate to high potency against various tumors. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the potential for therapeutic use in oncology .
- Antiviral Properties : Another investigation into the antiviral activity of indole derivatives indicated that compounds with similar structural features exhibited significant inhibitory effects on viral replication in vitro, with EC50 values below 30 µM against certain strains of influenza virus .
Comparative Analysis
| Compound Name | Biological Activity | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| This compound | Anticancer, Antiviral | TBD | Apoptosis induction, Viral replication inhibition |
| Indole-3-acetic acid | Plant hormone | Not applicable | Growth regulation |
| 4-Nitrophenyl derivatives | Cytotoxicity in cancer cells | 10-50 µM | Apoptosis via Bcl-2 modulation |
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Indole Core Preparation : Common methods include Fischer indole synthesis.
- Functional Group Modification : Subsequent reactions introduce the nitrophenyl and trifluoromethyl groups.
- Purification Techniques : Techniques such as recrystallization and chromatography are employed to isolate the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
